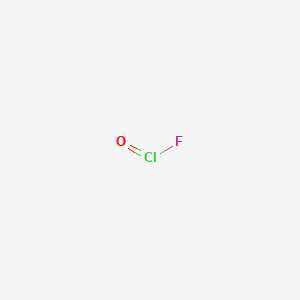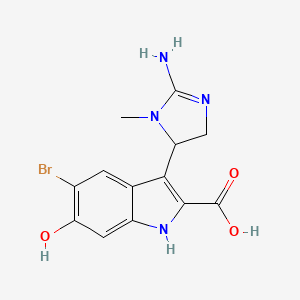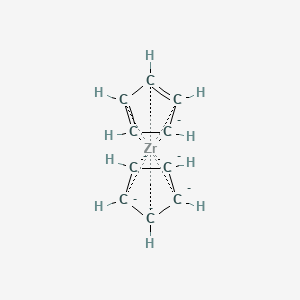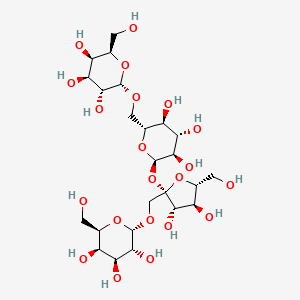
2-Phosphoglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phosphonatoglycolate(3-) is trianion of 2-phosphoglycolic acid arising from deprotonation of the carboxy and phosphate groups; major species at pH 7.3. It has a role as a human metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-phosphoglycolic acid.
Wissenschaftliche Forschungsanwendungen
DNA Repair in Bacteria
2-Phosphoglycolate (2PG) plays a significant role in bacterial DNA repair, particularly in Escherichia coli. The enzyme this compound phosphatase, encoded by the gph gene, is crucial for converting 2PG, a byproduct of DNA repair, into glycolate, which is then incorporated into general metabolism. This enzyme exhibits high specificity and efficiency for 2PG, highlighting its importance in the cellular DNA repair machinery (Pellicer et al., 2003).
Photosynthesis and Starch Accumulation in Plants
In Arabidopsis, 2PG influences photosynthetic CO2 fixation and starch accumulation. It is a central component in a control loop regulating the Calvin-Benson cycle and its photorespiratory repair shunt. This regulatory role of 2PG impacts the allocation of photosynthates between different metabolic pathways, demonstrating its significance in plant biochemistry (Flügel et al., 2017).
Cyanobacterial Metabolism
Cyanobacteria exhibit a cooperative action of the plant-like C2 glycolate cycle and the bacterial-like glycerate pathway in phosphoglycolate metabolism. This cooperation is critical for the efficient processing of 2PG in cyanobacteria, highlighting the metabolic versatility of these organisms (Eisenhut et al., 2006).
Tissue Analysis Using Ion Chromatography
Glycolate and 2PG levels in tissues have been successfully quantified using ion chromatography coupled with mass spectrometry. This analytical technique offers insights into the distribution and concentration of these metabolites in various tissues, opening avenues for further metabolic studies (Knight et al., 2012).
Role in Mammalian Development
Mammalian phosphoglycolate phosphatase (PGP) is essential for embryonic development, with its inactivation leading to intrauterine growth arrest. This finding underlines the critical role of 2PG metabolism in mammalian cell proliferation and intermediary metabolism, linking DNA repair byproducts to cellular growth and survival (Segerer et al., 2016).
Enzyme-Inhibitor Interaction
This compound's interaction with triosephosphate isomerase in yeast has been studied, revealing insights into its inhibitory effects and structural implications for enzyme catalysis. These findings provide a deeper understanding of the molecular interactions between 2PG and key metabolic enzymes (Lolis & Petsko, 1990).
Eigenschaften
Molekularformel |
C2H2O6P-3 |
|---|---|
Molekulargewicht |
153.01 g/mol |
IUPAC-Name |
2-phosphonatooxyacetate |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3 |
InChI-Schlüssel |
ASCFNMCAHFUBCO-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)
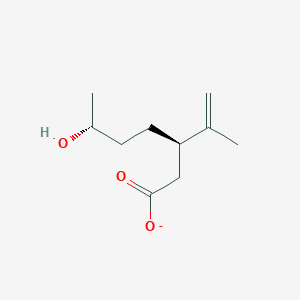
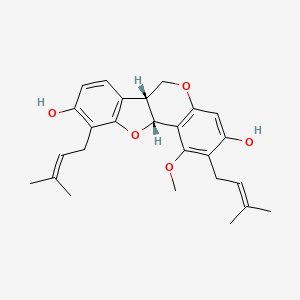
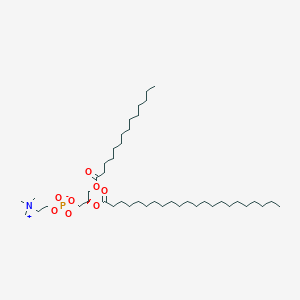
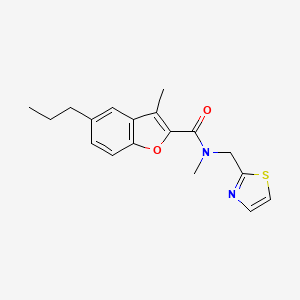
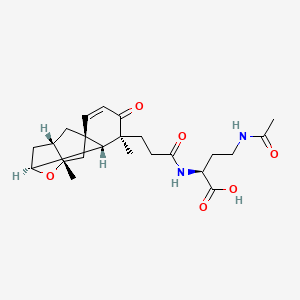

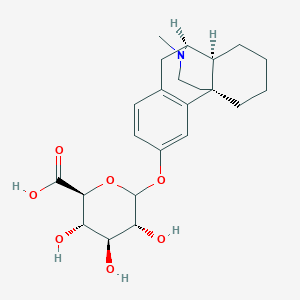
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)

